5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of a chloro group, a methoxytetrahydrothiophene moiety, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with appropriate reagents to introduce the methoxytetrahydrothiophene moiety and the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes or receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
3-acetyl-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide: A structurally related compound with similar functional groups.
Uniqueness
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is unique due to the presence of the methoxytetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
5-Chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides, which have gained attention due to their potential biological activities, particularly as inhibitors of carbonic anhydrases (CAs) and other therapeutic targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Thiophene-based sulfonamides, including the compound , primarily exert their biological effects through inhibition of carbonic anhydrase enzymes. These enzymes play critical roles in physiological processes such as acid-base balance and fluid transport. The mechanism involves the coordination of the sulfonamide nitrogen with the zinc ion in the active site of the enzyme, leading to competitive or non-competitive inhibition depending on the specific structural features of the compound.
Biological Activity Overview
The biological activity of this compound can be summarized in terms of its inhibitory effects on various isoenzymes and other biological targets.
Table 1: Inhibition Potency Against Carbonic Anhydrases
Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
---|---|---|---|---|
This compound | hCA-I | 69 - 70 | 66.49 ± 17.15 | Noncompetitive |
hCA-II | 23.4 - 1.405 | 74.88 ± 20.65 | Noncompetitive |
The IC50 values indicate that this compound exhibits potent inhibitory effects against both hCA-I and hCA-II isoenzymes, with particularly low values for hCA-II, suggesting a strong affinity for this target.
Case Studies
Several studies have evaluated the biological activity of thiophene-based sulfonamides, providing insights into their therapeutic potential.
-
Carbonic Anhydrase Inhibition :
A study demonstrated that thiophene-based sulfonamides showed significant inhibition against human carbonic anhydrases I and II. The molecular docking studies revealed that these compounds interact outside the catalytic site, indicating a novel mechanism of action that could lead to fewer side effects compared to traditional inhibitors . -
Antibacterial Activity :
Another investigation focused on the antibacterial properties of thiophene derivatives against resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The synthesized compounds exhibited MIC values as low as 0.39 μg/mL, indicating promising antibacterial efficacy . -
Anticancer Activity :
Research has also explored the anticancer potential of thiophene derivatives, with some exhibiting significant cytotoxic effects against breast cancer cell lines (MCF-7). This suggests that modifications in the thiophene structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCYWBRJJYSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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